molecular formula C8H10N2O2 B060331 7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) CAS No. 170312-27-3

7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)

Cat. No.: B060331
CAS No.: 170312-27-3
M. Wt: 166.18 g/mol
InChI Key: HUTSTFKFHNUDNJ-UHFFFAOYSA-N
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Description

7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) is a heterocyclic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. This compound belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential .

Preparation Methods

The synthesis of 7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . This method allows for the formation of differentially substituted regioisomeric isoxazoles under mild conditions.

Chemical Reactions Analysis

7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroximinoyl chlorides and iodinated terminal alkynes . The major products formed from these reactions are typically iodoisoxazoles and other substituted isoxazoles.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoxazole derivatives, including 7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI), have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . In industry, these compounds are used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of various enzymes and receptors involved in biological processes . This modulation can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) can be compared with other similar compounds, such as fluoroisoxazoles and iodoisoxazoles . These compounds share a similar isoxazole core structure but differ in their substituents and functional groups. The uniqueness of 7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

IUPAC Name

3-methyl-4,5,6,8-tetrahydro-[1,2]oxazolo[5,4-b]azepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-6-3-2-4-7(11)9-8(6)12-10-5/h2-4H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWDDSZYSFYQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1CCCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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